molecular formula C19H23N5O3 B271867 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol

2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol

カタログ番号 B271867
分子量: 369.4 g/mol
InChIキー: VBNLMIXLPDWLIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol, also known as MRE-269, is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. MRE-269 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

作用機序

2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol exerts its effects by binding to and activating PPARδ, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol leads to increased fatty acid oxidation, glucose uptake, and anti-inflammatory effects.
Biochemical and physiological effects:
2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol has been shown to have a range of biochemical and physiological effects, including improved insulin sensitivity, increased energy expenditure, reduced adiposity, reduced atherosclerosis, improved endothelial function, and decreased inflammation. These effects are mediated through the activation of PPARδ and the subsequent regulation of gene expression.

実験室実験の利点と制限

One of the advantages of using 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol in lab experiments is its selectivity for PPARδ, which allows for specific targeting of this receptor without affecting other PPAR isoforms. However, one of the limitations of using 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

将来の方向性

There are several potential future directions for research on 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol. One area of interest is the potential use of 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is the potential use of 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, there is growing interest in the potential use of 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol in cancer therapy, either as a monotherapy or in combination with other treatments. Further research is needed to fully elucidate the therapeutic potential of 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol in these and other diseases.

合成法

2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-(4-methylphenyl)-1H-tetrazole-5-thiol to form the corresponding thioether. The thioether is then reacted with 2-bromoethylamine hydrobromide to yield the final product, 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol.

科学的研究の応用

2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol has been studied extensively for its potential therapeutic applications in various diseases. In metabolic disorders, 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol has been shown to improve insulin sensitivity, increase energy expenditure, and reduce adiposity in animal models. In cardiovascular diseases, 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol has been shown to reduce atherosclerosis, improve endothelial function, and decrease inflammation. In cancer, 2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol has been shown to inhibit tumor growth and metastasis in various cancer types.

特性

製品名

2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol

分子式

C19H23N5O3

分子量

369.4 g/mol

IUPAC名

2-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C19H23N5O3/c1-14-3-6-16(7-4-14)24-19(21-22-23-24)13-27-17-8-5-15(11-18(17)26-2)12-20-9-10-25/h3-8,11,20,25H,9-10,12-13H2,1-2H3

InChIキー

VBNLMIXLPDWLIG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCO)OC

正規SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCO)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。